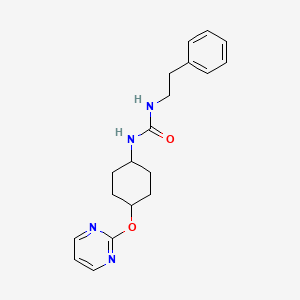

1-Phenethyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-Phenethyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea" is a urea derivative that is of interest due to its potential biological activities. Urea derivatives have been widely studied for their diverse range of biological activities, including anti-inflammatory, antibacterial, antifungal, and enzyme inhibitory properties . They are also explored for their roles in antiangiogenesis and as kinase inhibitors in cancer therapy . The specific compound is structurally related to other urea derivatives that have been synthesized and evaluated for various biological activities.

Synthesis Analysis

The synthesis of urea derivatives often involves the reaction of amines with isocyanates or carbamoyl chlorides. For example, a series of ureas derived from phenethylamines were synthesized from the reactions of substituted phenethylamines with N,N-dimethylcarbamoyl chloride . In another study, novel 3,4-dihydropyrimidin-2(1H)-one urea derivatives were prepared by sequential Bigineli's reaction, reduction, and subsequent reaction with different arylisocyanates . Although the specific synthesis route for "1-Phenethyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea" is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The presence of the urea moiety allows for the formation of hydrogen bonds, which can be essential for binding to biological targets. For instance, the structure-activity relationship (SAR) analysis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives showed potent activity against human chronic myeloid leukemia (CML) cell line K562 . The molecular structure of urea derivatives can also influence their anti-inflammatory and antimicrobial activities .

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions, which can be utilized to modify their structure and enhance their biological activities. For example, vinyl pyrimidine and alkynyl pyrimidine undergo base-mediated intramolecular conjugate addition reactions, where a carbamate and a urea behave as nitrogen nucleophiles . These reactions can lead to the formation of cyclic structures, which can be further modified for biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, stability, and hydrogen-bonding capacity, are important for their biological function. The ability of urea derivatives to form intramolecular and intermolecular hydrogen bonds can significantly affect their conformation and, consequently, their interaction with biological targets . For instance, the antioxidant activity and enzyme inhibitory properties of ureas derived from phenethylamines were evaluated, and their inhibitory activities were found to be influenced by their ability to interact with enzymes through hydrogen bonding .

Wissenschaftliche Forschungsanwendungen

Stability and Dimerization Properties : One study delved into the stability and lifetime of quadruply hydrogen-bonded 2-ureido-4[1H]-pyrimidinone dimers. These compounds are known for strong dimerization via hydrogen bonds, and the research provides a detailed analysis of their dimerization constant and the lifetime of the dimer. This is relevant for understanding the molecular interactions and stability of compounds like 1-Phenethyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea (Söntjens, Sijbesma, van Genderen, & Meijer, 2000).

Potential in Cancer Treatment : Another study focused on a novel series of N-aryl-N'-pyrimidin-4-yl ureas, optimized to be potent and selective inhibitors of the fibroblast growth factor receptor tyrosine kinases, which are implicated in various cancers. This research suggests the potential therapeutic use of these compounds in cancer treatment (Guagnano et al., 2011).

Antimicrobial and Anticancer Activities : A study synthesizing new N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, including pyrimidine derivatives, revealed these compounds have significant antimicrobial activity and in vitro cytotoxicity against various cancer cell lines. This highlights the potential of pyrimidine-urea derivatives in antimicrobial and anticancer applications (El-Sawy, Mandour, El-Hallouty, Shaker, & Abo‐Salem, 2013).

Enzyme Inhibition and Neurological Applications : Research on flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors indicates the potential of such compounds in treating neurological disorders like Alzheimer's disease. This study underscores the importance of structural optimization for achieving high inhibitory activities (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Eigenschaften

IUPAC Name |

1-(2-phenylethyl)-3-(4-pyrimidin-2-yloxycyclohexyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c24-18(20-14-11-15-5-2-1-3-6-15)23-16-7-9-17(10-8-16)25-19-21-12-4-13-22-19/h1-6,12-13,16-17H,7-11,14H2,(H2,20,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBOCEVLPFOFRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)NCCC2=CC=CC=C2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenethyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2540526.png)

![Ethyl 2-[4-(pyrrolidine-1-sulfonyl)benzamido]-1,3-thiazole-4-carboxylate](/img/structure/B2540528.png)

![2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2540535.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2540543.png)

![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-methylpropanamide](/img/structure/B2540544.png)

![2-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)

![N-(2-methoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2540547.png)